molecular formula C4H4FN B3245651 trans-2-Fluorocyclopropanecarbonitrile CAS No. 1706444-84-9

trans-2-Fluorocyclopropanecarbonitrile

Cat. No.: B3245651
CAS No.: 1706444-84-9
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Fluorocyclopropanecarbonitrile is a fluorinated cyclopropane derivative featuring a nitrile group (-C≡N) and a fluorine atom in a trans-configuration on the cyclopropane ring. Cyclopropanes are known for their inherent ring strain, which influences their reactivity and stability.

Properties

IUPAC Name

2-fluorocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDEALSRGHQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of an appropriate precursor, followed by fluorination and nitrile formation. One common method involves the reaction of a suitable alkene with a fluorinating agent and a nitrile source under controlled conditions. For example, the reaction of an alkene with diethylaminosulfur trifluoride (DAST) and a nitrile source can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Fluorocyclopropanecarbonitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the development of advanced materials, including fluorinated polymers and other specialty chemicals. Its unique properties make it suitable for applications requiring chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. cis-2-Fluorocyclopropanecarbonitrile
  • Structural Differences : The cis-isomer has fluorine and nitrile groups on the same side of the cyclopropane ring, whereas the trans-isomer positions them oppositely. This stereochemical distinction affects dipole moments and intermolecular interactions.
  • Synthesis and Reactivity : Cyclopropane nitriles are typically synthesized via [2+1] cycloadditions or ring-closing reactions. Stereochemical control is critical; the cis-isomer’s InChIKey (KWUDEALSRGHQIP-IMJSIDKUSA-N) reflects its specific configuration . Trans-isomers may exhibit distinct reactivity in ring-opening or nucleophilic substitution due to spatial arrangement.
  • Applications: Both isomers are valuable in medicinal chemistry as rigid scaffolds.
2.2. 4-Fluoropyrrolidine-2-Carbonitrile (e.g., (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile)
  • Structural Features : This compound replaces the cyclopropane ring with a pyrrolidine (5-membered saturated ring), reducing ring strain. The fluorine and nitrile groups are positioned on carbons 4 and 2, respectively.
  • Reactivity and Use : Pyrrolidines are more conformationally flexible than cyclopropanes. The compound’s ⁶⁸Ga-labeled derivative is used in radiopharmaceuticals for targeting enzymes like fibroblast activation protein (FAP), highlighting its stability and bioavailability .
  • Comparison : Cyclopropanes’ higher strain energy may confer greater reactivity in ring-opening reactions, whereas pyrrolidines offer better thermodynamic stability for prolonged biological activity.
2.3. 1-[3-Fluoro-4-(Dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
  • Structure : A boronate-containing cyclopropane nitrile (C₁₆H₁₉O₂NFB) with a phenyl substituent. The nitrile and fluorine are part of a cyclopropane ring fused to a boronate ester-functionalized aromatic ring.
  • Applications : Boronates are pivotal in Suzuki-Miyaura cross-coupling reactions. The bulky phenyl group may hinder reactivity compared to unsubstituted fluorocyclopropanecarbonitriles but expands utility in materials science or drug design .
2.4. (Prop-2-yn-1-ylsulfanyl)carbonitrile
  • Structure : A linear molecule (C₄H₃NS) with a nitrile group and a propargyl sulfide moiety.
  • The alkyne group enables click chemistry applications, contrasting with cyclopropanes’ strain-driven reactivity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Notable Properties/Applications
cis-2-Fluorocyclopropanecarbonitrile C₄H₄FN 85.08 1706463-43-5 Cyclopropane, F, -C≡N Medicinal scaffolds, stereospecificity
(2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile C₅H₇FN₂ 130.12 N/A Pyrrolidine, F, -C≡N Radiopharmaceuticals (⁶⁸Ga labeling)
1-[3-Fluoro-4-(Dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile C₁₆H₁₉O₂NFB 299.15 917397-94-5 Cyclopropane, F, -C≡N, B Suzuki coupling precursors
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 24309-48-6 Alkyne, sulfide, -C≡N Click chemistry, unstudied hazards

Research Findings and Discussion

  • Stereochemical Impact : The trans/cis isomerism in fluorocyclopropanecarbonitriles significantly affects dipole moments and crystal packing. Trans-isomers may exhibit lower solubility in polar solvents due to reduced polarity compared to cis-forms.
  • Ring Strain vs. Stability : Cyclopropanes’ strain (∼27 kcal/mol) makes them reactive in ring-opening reactions (e.g., with nucleophiles), whereas pyrrolidines are more stable but less versatile in strain-release chemistry .
  • Safety Considerations : Fluorocyclopropanecarbonitriles’ hazards are understudied, but analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile highlight the need for cautious handling of nitrile-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Fluorocyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
trans-2-Fluorocyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.